molecular formula C11H18N4O3S B2443026 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034405-13-3

2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2443026
CAS No.: 2034405-13-3
M. Wt: 286.35
InChI Key: HREKRQLBMXIHBU-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound with significant potential in various fields of scientific research and industry. This compound, characterized by its unique chemical structure, offers diverse functional applications, making it a subject of interest among researchers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves a multi-step process:

  • Formation of Pyrazolopyridine Core: : The core structure can be synthesized through a cyclization reaction involving a suitable pyridine derivative and hydrazine hydrate under reflux conditions.

  • Substitution Reaction: : The N-methylmethylsulfonamide group is introduced via a substitution reaction using methylsulfonyl chloride and the corresponding amine under basic conditions.

  • Acetylation: : The final step involves acetylation of the intermediate product with acetic anhydride in the presence of a catalyst like triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using automated synthesis reactors, continuous flow systems, and employing greener solvents and reagents to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminium hydride, reducing specific functional groups to yield amines or alcohols.

  • Substitution: : It can undergo nucleophilic substitution reactions with halogenated compounds, introducing various functional groups at specific positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Sodium hydride as a base in DMF or DMSO.

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Corresponding amines and alcohols.

  • Substitution: : Functionalized derivatives with varied biological activities.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : As a building block for more complex molecules in organic synthesis.

  • Biology: : Potential use as a bioactive molecule in various biochemical assays.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to structurally similar compounds, 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique sulfonamide and pyrazolopyridine functionalities, which impart distinct chemical reactivity and biological activity. Similar compounds include:

  • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide: : Lacks the sulfonamide group, which impacts its solubility and reactivity.

  • N-methylsulfonamido derivatives of pyridines: : Exhibit different reactivity profiles due to variations in the core structure.

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Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(19(2,17)18)8-11(16)13-9-4-6-15-10(7-9)3-5-12-15/h3,5,9H,4,6-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKRQLBMXIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCN2C(=CC=N2)C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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